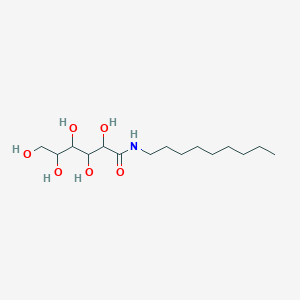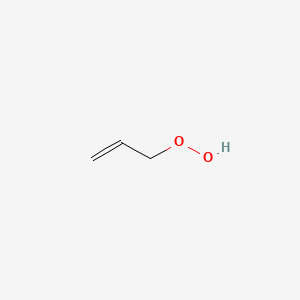![molecular formula C11H20O3 B14725919 formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 5655-91-4](/img/structure/B14725919.png)
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a compound that combines formic acid with a bicyclic alcohol structure. The bicyclic alcohol, also known as borneol, is a naturally occurring organic compound found in various essential oils. It is known for its pleasant aroma and has been used in traditional medicine and perfumery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent such as ethanol or ether at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of camphor. This process uses a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The resulting product is then separated and purified using various techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and acids.
Major Products
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Various substituted borneol derivatives.
Scientific Research Applications
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in traditional medicine for treating various ailments.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoborneol: A stereoisomer of borneol with similar properties but different spatial arrangement.
Camphor: An oxidized form of borneol with distinct chemical and physical properties.
Norborneol: Another bicyclic alcohol with a similar structure but different functional groups.
Uniqueness
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
5655-91-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.CH2O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;2-1-3/h7-8,11H,4-6H2,1-3H3;1H,(H,2,3)/t7-,8+,10+;/m0./s1 |
InChI Key |
UAQVMSCCHSGPFK-GZJXKWBNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O.C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
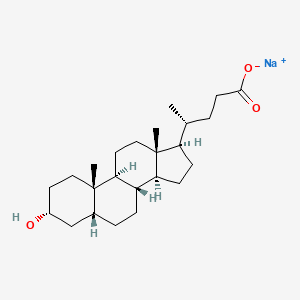
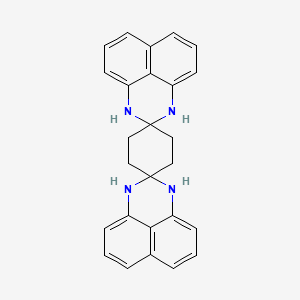
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
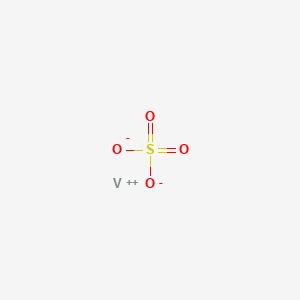
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
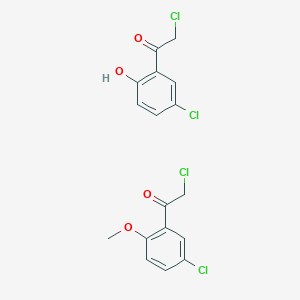
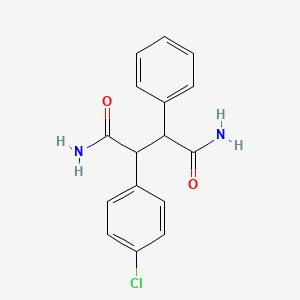
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
